5-Chloro-2-hydrazinylthiazole

Catalog No.
S12233931
CAS No.
M.F
C3H4ClN3S
M. Wt
149.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-hydrazinylthiazole

Product Name

5-Chloro-2-hydrazinylthiazole

IUPAC Name

(5-chloro-1,3-thiazol-2-yl)hydrazine

Molecular Formula

C3H4ClN3S

Molecular Weight

149.60 g/mol

InChI

InChI=1S/C3H4ClN3S/c4-2-1-6-3(7-5)8-2/h1H,5H2,(H,6,7)

InChI Key

OVBRHHMKVXVWAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)NN)Cl

5-Chloro-2-hydrazinylthiazole is a heterocyclic compound characterized by the presence of a thiazole ring and a hydrazine functional group. The molecular formula for this compound is C₄H₅ClN₄S, and it features a chlorine atom at the 5-position of the thiazole ring, with a hydrazinyl group (-NH-NH₂) attached at the 2-position. This structural arrangement imparts unique chemical properties that are of interest in various fields, particularly in medicinal chemistry and material science.

Due to its functional groups:

  • Hydrazone Formation: The hydrazine moiety can react with carbonyl compounds to form hydrazones, which are often used in organic synthesis.
  • Condensation Reactions: The compound can undergo condensation with various electrophiles, leading to the formation of more complex structures.
  • Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, allowing for the synthesis of derivatives with varied biological activities.

Such reactions expand its utility in synthetic organic chemistry and drug development.

Research indicates that 5-Chloro-2-hydrazinylthiazole and its derivatives exhibit significant biological activities. Studies have shown:

  • Antimicrobial Properties: Compounds containing thiazole rings often demonstrate antimicrobial activity against various pathogens, including bacteria and fungi .
  • Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit enzymes such as α-amylase, showcasing potential applications in managing diabetes .
  • Antioxidant Activity: The compound has also been tested for antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

These biological activities make 5-Chloro-2-hydrazinylthiazole a candidate for further pharmacological exploration.

The synthesis of 5-Chloro-2-hydrazinylthiazole typically involves multi-step procedures:

  • Starting Materials: The synthesis may begin with commercially available thiazole derivatives or thiosemicarbazide.
  • Formation of Thiazole Ring: A thiazole ring can be constructed through cyclization reactions involving thioketones or isothiocyanates.
  • Hydrazine Reaction: The introduction of the hydrazine moiety is achieved by reacting thiazole derivatives with hydrazine hydrate under acidic or basic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain high purity .

5-Chloro-2-hydrazinylthiazole has several applications:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential use as an antimicrobial or antidiabetic agent.
  • Agriculture: Compounds derived from thiazoles are often used as fungicides or herbicides.
  • Material Science: Its unique chemical properties allow it to be explored in the development of new materials, such as polymers and dyes.

Interaction studies involving 5-Chloro-2-hydrazinylthiazole focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Inhibition Studies: Evaluating its inhibitory effects on enzymes helps in understanding its potential therapeutic applications .

These studies are crucial for assessing the safety and efficacy of the compound in clinical settings.

Similar Compounds

Several compounds share structural similarities with 5-Chloro-2-hydrazinylthiazole, each possessing unique properties:

Compound NameStructural FeaturesBiological Activity
2-HydrazinylthiazoleThiazole ring without chlorineAntimicrobial
5-Methyl-2-hydrazinylthiazoleMethyl substitution at 5-positionAntioxidant
4-Amino-5-chlorothiazoleAmino group at 4-positionAnticancer
3-Acetyl-5-chlorothiazoleAcetyl group at 3-positionAntimicrobial

These compounds highlight the versatility of thiazole derivatives and their potential in medicinal chemistry. The presence of different substituents alters their biological activity and application scope, making them valuable for diverse research purposes.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

148.9814460 g/mol

Monoisotopic Mass

148.9814460 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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